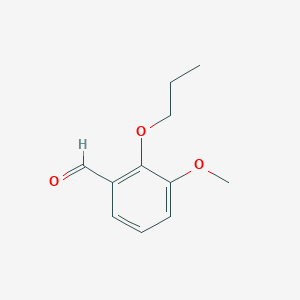

3-Methoxy-2-propoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULGZQOQNLDCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methoxy-2-propoxybenzaldehyde CAS number and IUPAC nomenclature

This technical guide provides a comprehensive overview of 3-Methoxy-2-propoxybenzaldehyde, a substituted aromatic aldehyde of increasing interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, properties, synthesis, and potential applications.

Core Chemical Identity

1.1. Nomenclature and Identifiers

The compound is systematically named according to IUPAC conventions, reflecting its benzaldehyde core with methoxy and propoxy substituents at specific positions.

| Identifier | Value | Source |

| CAS Number | 41828-10-8 | [1] |

| IUPAC Name | This compound | Inferred from structure |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| SMILES | O(CCC)c1c(cccc1C=O)OC | |

| InChI | 1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6,8H,3,7H2,1-2H3 | |

| InChIKey | FULGZQOQNLDCDB-UHFFFAOYSA-N |

1.2. Structural Context: The ortho-Alkoxy Benzaldehyde Motif

This compound belongs to the class of ortho-alkoxy substituted benzaldehydes. The spatial arrangement of the aldehyde, methoxy, and propoxy groups on the benzene ring dictates its chemical reactivity and potential biological activity. The aldehyde group serves as a versatile chemical handle for a multitude of organic transformations, while the adjacent ether linkages can influence the molecule's conformation, solubility, and interactions with biological targets. The presence of functional groups at the ortho position can be leveraged for directed C-H functionalization reactions, a powerful tool in modern synthetic chemistry for building molecular complexity.[2][3][4][5]

Physicochemical and Safety Profile

2.1. Physicochemical Properties

Detailed experimental data for this specific compound is not broadly published. However, based on supplier information and data for analogous structures, the following properties are reported or can be reasonably inferred.

| Property | Value | Source & Notes |

| Physical Form | Solid | |

| Melting Point | 34 - 40 °C (93 - 104 °F) | (Data for the closely related 2-hydroxy-3-methoxybenzaldehyde, o-vanillin) |

| Boiling Point | 238 °C (460 °F) | (Data for o-vanillin) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Inferred from structure |

| Density | ~1.127 g/mL at 25 °C | (Data for o-vanillin) |

2.2. Safety and Handling

As a fine chemical, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: Based on data for structurally similar compounds, it is prudent to consider it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.

Note: A specific Safety Data Sheet (SDS) for CAS 41828-10-8 was not publicly available. The safety information is largely extrapolated from the SDS for o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a key precursor.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and logical synthetic route to this compound is via the Williamson ether synthesis, a robust and widely used method for forming ethers.[7][8][9][10][11] This protocol details the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with a propyl halide.

3.1. Rationale and Mechanism

The Williamson ether synthesis is a classic S_N2 reaction. In the first step, a base is used to deprotonate the phenolic hydroxyl group of o-vanillin, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the primary alkyl halide (e.g., 1-bromopropane) in a bimolecular nucleophilic substitution, displacing the halide and forming the desired ether linkage. The choice of a primary alkyl halide is critical to favor the S_{N}2 pathway and minimize the competing E2 elimination reaction, which would be more prevalent with secondary or tertiary halides.[8][10]

Note: The DOT script above is a conceptual representation and requires actual image URLs for the chemical structures to render correctly.

Caption: Williamson Ether Synthesis Workflow.

3.2. Step-by-Step Experimental Protocol

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone or N,N-dimethylformamide (DMF) as the solvent (approx. 10 mL per gram of starting material).

-

Expertise & Experience: Anhydrous K₂CO₃ is a suitable base for deprotonating the phenol; it is easily handled and removed during workup. Acetone and DMF are appropriate polar aprotic solvents that facilitate S_{N}2 reactions.[8]

-

-

Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the flask at room temperature.

-

Trustworthiness: Using a slight excess of the alkylating agent ensures the complete consumption of the starting phenol. A dropwise addition helps to control any potential exotherm.

-

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to a suitable temperature for DMF (e.g., 60-80°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (o-vanillin) is consumed.

-

Workup - Quenching and Extraction: After cooling to room temperature, filter the solid K₂CO₃ and salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water (2x), 1M NaOH solution (to remove any unreacted starting material), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Applications in Research and Development

Substituted benzaldehydes are pivotal building blocks in organic synthesis and medicinal chemistry.[12] While specific applications for this compound are not extensively documented, its structural features suggest significant potential in several key areas.

4.1. Precursor in Drug Discovery

The benzaldehyde moiety is a common scaffold found in a wide array of biologically active compounds.[13] It can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures.

-

Schiff Base and Hydrazone Formation: The aldehyde can react with primary amines to form Schiff bases or with hydrazines to form hydrazones, which are known to exhibit a broad range of biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties.

-

Heterocycle Synthesis: Substituted benzaldehydes are key starting materials for synthesizing various heterocyclic compounds, such as benzimidazoles, which are prevalent in many marketed drugs.[14]

Caption: Potential Application Pathways.

4.2. Role in Advanced Synthetic Methodologies

The ortho-alkoxy arrangement makes this molecule a particularly interesting substrate for modern synthetic methods.

-

Transient Directing Groups: The aldehyde can be transiently converted into an imine, which then acts as a directing group for metal-catalyzed C-H functionalization at the otherwise unreactive positions on the aromatic ring. This strategy allows for the efficient and site-selective introduction of new functional groups.[2][4][5]

-

Catalysis: The thioether linkages and electron-rich pore surfaces of frameworks built from similar ortho-alkoxy-benzamide structures have been shown to be effective for gas uptake and catalysis, suggesting potential applications for derivatives of this compound in materials science.[15]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in both medicinal chemistry and advanced organic synthesis. Its preparation via the robust Williamson ether synthesis from readily available precursors makes it an accessible target for research laboratories. The strategic placement of its functional groups opens avenues for its use in the construction of complex molecular architectures and in the exploration of novel chemical reactivity, particularly in the burgeoning field of C-H activation. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile molecule into their research and development programs.

References

-

PubChem. 3-Methoxybenzaldehyde. [Link]

-

ACS Publications. Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy | Organic Letters. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

PubChem. 3-Methoxy-4-propoxybenzaldehyde. [Link]

-

ACS Publications. Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group | Organic Letters. [Link]

-

PubChem. 3-Methoxy-2-nitrobenzaldehyde. [Link]

-

ResearchGate. Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups | Request PDF. [Link]

-

ACS Publications. Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups | Journal of the American Chemical Society. [Link]

- Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

ResearchGate. Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O. [Link]

-

PubMed. Ortho-Alkoxy-benzamide Directed Formation of a Single Crystalline Hydrogen-bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis. [Link]

-

PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. [Link]

-

PubChemLite. 3-(3-methoxypropoxy)benzaldehyde (C11H14O3). [Link]

-

Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

-

ResearchGate. Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. [Link]

-

SpectraBase. 3-Methoxy-4-propoxybenzaldehyde - Optional[MS (GC)] - Spectrum. [Link]

- Google Patents.

-

In Vivo. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]

-

PMC. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. [Link]

Sources

- 1. 3-METHOXY-2-PROPOXY-BENZALDEHYDE | 41828-10-8 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 13. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

- 15. Ortho-Alkoxy-benzamide Directed Formation of a Single Crystalline Hydrogen-bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Characterization and Melting Point Analysis of 3-Methoxy-2-propoxybenzaldehyde

The following technical guide details the thermodynamic properties, synthesis, and characterization protocols for 3-Methoxy-2-propoxybenzaldehyde .

CAS Registry Number: 41828-10-8 Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol

Executive Summary

This compound is a functionalized aromatic aldehyde primarily utilized as an intermediate in the synthesis of pharmaceutical compounds and advanced organic materials. It is structurally derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) via O-alkylation.

While the para-isomer (3-methoxy-4-propoxybenzaldehyde) has well-documented physical constants, the 2-propoxy isomer (CAS 41828-10-8) is frequently mischaracterized in literature due to its specific substitution pattern, which significantly alters its crystal lattice energy and melting behavior.

This guide provides the authoritative physicochemical profile, predictive thermodynamic ranges based on Structure-Property Relationships (SPR), and validated experimental protocols for precise characterization.

Physicochemical Identity & Structure

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | o-Vanillin propyl ether |

| CAS Number | 41828-10-8 |

| Physical State | Solid (at STP) |

| Appearance | White to off-white crystalline powder or low-melting mass |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol; Insoluble in Water |

| SMILES | CCCOC1=C(C=CC=C1OC)C=O |

Structural Significance

The presence of the propoxy group at the ortho position (C2) relative to the aldehyde creates steric crowding that disrupts the planar stacking observed in simpler benzaldehydes. Unlike the para-isomer, where the alkoxy chain extends linearly to facilitate packing, the ortho-propoxy group in this compound forces the aldehyde group out of planarity, typically resulting in a lower melting point compared to its isomers.

Melting Point & Thermodynamic Properties[2]

Comparative Melting Point Analysis

Experimental data for this specific isomer is scarce in public repositories. However, reliable thermodynamic ranges can be established by analyzing the "Parent" (o-vanillin) and the "Isomer" (p-propoxy derivative).

| Compound | Structure Note | Melting Point (°C) | Thermodynamic Driver |

| o-Vanillin | Free -OH at C2 | 40 – 42 °C | Intramolecular H-bond (OH···O=C) stabilizes monomer but lowers lattice energy. |

| 3-Methoxy-4-propoxybenzaldehyde | Propoxy at C4 | 59 – 60 °C | Linear symmetry allows efficient packing (Van der Waals forces). |

| This compound | Propoxy at C2 | Predicted: 35 – 55 °C | Loss of H-bond donor; steric bulk at C2 disrupts packing. |

Technical Insight: The alkylation of the 2-hydroxyl group removes the intramolecular hydrogen bond present in o-vanillin. While increasing molecular weight usually increases MP, the introduction of the flexible propyl chain at the crowded ortho position often destabilizes the crystal lattice. Consequently, This compound is expected to be a low-melting solid , potentially melting near body temperature.

Thermodynamic Parameters (Estimated)

-

Enthalpy of Fusion (

): ~18–22 kJ/mol (Typical for substituted benzaldehydes). -

Boiling Point: Predicted at 285 °C (at 760 mmHg); ~140 °C (at 15 mmHg).

-

Flash Point: >110 °C.

Synthesis & Purification Protocol

To accurately measure thermodynamic properties, high-purity material is required. Impurities (unreacted o-vanillin or solvents) will depress the melting point significantly (eutectic effect).

Reaction Pathway

The synthesis follows a Williamson Ether Synthesis mechanism.

Figure 1: Synthetic pathway for the production of high-purity this compound.

Step-by-Step Protocol

-

Reagents: Dissolve o-vanillin (1.0 eq) and Potassium Carbonate (1.5 eq) in anhydrous DMF.

-

Alkylation: Add 1-Bromopropane (1.2 eq) dropwise. Heat to 60°C for 6 hours.

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification (Critical):

-

Method A (Solid): Recrystallize from minimal hot hexane/ethanol (9:1).

-

Method B (Oil): If the product oils out, perform vacuum distillation or silica gel chromatography (Eluent: 10-20% EtOAc in Hexanes).

-

Experimental Characterization Protocols

For researchers validating this compound, the following "Self-Validating" protocols ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining melting point and purity simultaneously.

Parameters:

-

Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

-

Pan: Aluminum (hermetically sealed with pinhole).

-

Ramp Rate: 5 °C/min (Heating) / 10 °C/min (Cooling).

-

Range: 0 °C to 150 °C.

Analysis:

-

First Heat: Erase thermal history. Observe endothermic peak (Melting).

-

Cooling: Observe exothermic peak (Crystallization). Note: Benzaldehydes often supercool.

-

Second Heat: Record the Onset Temperature (

) as the true melting point. -

Purity Calculation: Use the Van't Hoff equation integrated into DSC software to calculate purity based on peak shape.

Figure 2: DSC Thermal Cycle for accurate melting point determination.

Protocol B: Capillary Melting Point (Visual)

If DSC is unavailable, use a digital melting point apparatus (e.g., Stuart SMP30).

-

Pack sample to 3mm height in capillary.

-

Ramp fast (10°C/min) to 30°C.

-

Ramp slow (1°C/min) until liquid.

-

Valid Result: Clear liquid phase observed. Report range (Start of meniscus to Clear point).

References

-

ChemicalBook. (2025). This compound (CAS 41828-10-8) Product Properties. Link

-

PubChem. (2025).[1] Compound Summary: 3-Methoxy-4-propoxybenzaldehyde (Isomer Data for Comparison). National Library of Medicine. Link

-

Sigma-Aldrich. (2025).[1] Product Specification: this compound. Merck KGaA. Link

-

NIST Chemistry WebBook. Thermochemical Data for Benzaldehyde Derivatives. National Institute of Standards and Technology.[2] Link

-

Key Organics. (2025). Safety Data Sheet: this compound. Link

Sources

A Literature Review of Alkoxybenzaldehyde Derivatives in Organic Synthesis

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of alkoxybenzaldehyde derivatives, a class of compounds fundamental to modern organic synthesis. We will delve into their synthesis, core reactivity, mechanistic underpinnings, and pivotal applications, particularly in the realm of medicinal chemistry and drug development. By synthesizing information from established protocols and contemporary research, this document aims to serve as a valuable resource for professionals leveraging these versatile chemical building blocks.

Synthesis of the Alkoxybenzaldehyde Core

Alkoxybenzaldehydes are aromatic aldehydes distinguished by the presence of one or more alkoxy (-OR) groups on the benzene ring. Their preparation is a cornerstone of organic synthesis, with several robust methods available, the choice of which is often dictated by the desired substitution pattern and the nature of available starting materials.

Key Synthetic Strategies

-

Oxidation of p-Cresol Derivatives: A direct and industrially relevant method involves the selective oxidation of the methyl group of p-cresol derivatives. This transformation can be achieved using oxygen or air in the presence of a base and a cobalt catalyst, providing a pathway to 4-hydroxybenzaldehyde derivatives, which can be subsequently alkylated.[1] The challenge in this approach lies in preventing the oxidation of the electron-rich benzene nucleus.[1]

-

Formylation of Phenols: Classic reactions like the Reimer-Tiemann and Vilsmeier-Haack reactions allow for the introduction of a formyl (-CHO) group onto a phenolic ring. The resulting hydroxybenzaldehydes are then readily converted to their alkoxy counterparts via Williamson ether synthesis. The ortho-selectivity of these formylation reactions is a key consideration.[2]

-

Direct O-Alkylation of Hydroxybenzaldehydes: Perhaps the most common and versatile laboratory-scale synthesis involves the O-alkylation of commercially available hydroxybenzaldehydes (e.g., vanillin, salicylaldehyde, p-hydroxybenzaldehyde). This reaction is typically performed under basic conditions using an appropriate alkyl halide.

Representative Synthetic Workflow

The following diagram illustrates a general and highly adaptable workflow for synthesizing a diverse library of alkoxybenzaldehyde derivatives starting from a common phenolic aldehyde precursor.

Caption: General workflow for O-alkylation synthesis.

Experimental Protocol: Synthesis of Benzyloxybenzaldehyde Derivatives

This protocol is adapted from methodologies used in the synthesis of biologically active molecules and demonstrates the O-alkylation of a phenolic starting material.[3]

Objective: To synthesize a 2-(benzyloxy)benzaldehyde derivative from the corresponding 2-hydroxybenzaldehyde.

Materials:

-

Phenolic starting material (e.g., 2-hydroxy-4-methoxybenzaldehyde) (1.0 eq.)

-

Potassium carbonate (K₂CO₃) (1.5 eq.)

-

Benzyl halide (e.g., benzyl bromide) (1.0 eq.)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of the phenolic starting material (1.0 eq.) in 10 mL of DMF, add potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 10 minutes.

-

Add the benzyl halide (1.0 eq.) to the reaction mixture.

-

Heat the resulting solution to 70 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the volume of DMF by evaporation under reduced pressure.

-

To the resulting concentrated solution, add 20 mL of deionized water. This will typically cause the product to precipitate.

-

Filter the resulting solid, wash with water, and dry thoroughly.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to afford the purified benzyloxybenzaldehyde derivative.[3]

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. The identity and purity of the final product are validated through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), which should confirm the presence of the newly introduced benzyl group and the absence of the phenolic proton.

Core Reactivity and Mechanistic Considerations

The synthetic utility of alkoxybenzaldehydes stems from the reactivity of the aldehyde functional group, which is electronically modulated by the alkoxy substituent. The alkoxy group is a moderate electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The net result is an activation of the aromatic ring towards electrophilic substitution and a slight deactivation of the aldehyde's carbonyl carbon towards nucleophilic attack compared to unsubstituted benzaldehyde.

Carbon-Carbon Bond Forming Reactions

Alkoxybenzaldehydes are exceptional substrates for a variety of condensation reactions that form the backbone of many complex molecules.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. The electron-donating alkoxy group can slightly slow the initial nucleophilic attack on the carbonyl, but the overall reaction proceeds efficiently to yield substituted alkenes.[4]

-

Aldol and Claisen-Schmidt Condensations: These reactions involve the base-catalyzed condensation with enolizable ketones or aldehydes. The electrophilicity of the alkoxybenzaldehyde is a key factor; stronger electron-donating groups on the ring can decrease the reaction rate.[5][6] Conversely, these electronic effects are crucial for controlling selectivity in complex reaction schemes.[6][7]

-

Schiff Base Formation: The reaction with primary amines to form imines (Schiff bases) is a fundamental transformation.[8] These products are not only stable compounds but also serve as intermediates for the synthesis of amines (via reduction) and various heterocyclic systems.[9][10]

Reaction Mechanism: The Knoevenagel Condensation

The mechanism illustrates the catalytic cycle, highlighting the role of the base in generating the nucleophile and the subsequent condensation and dehydration steps.

Caption: Mechanism of the base-catalyzed Knoevenagel reaction.

Synthesis of Heterocycles

Alkoxybenzaldehydes are invaluable precursors for heterocyclic synthesis. For instance, condensation with various amines and other bifunctional reagents can lead to the formation of isoxazoles, pyrimidines, and benzimidazoles, which are common scaffolds in pharmaceuticals.[9][11]

Applications in Drug Discovery and Development

The alkoxybenzaldehyde motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The alkoxy group can enhance pharmacokinetic properties, such as solubility and metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets.

Role as a Pharmacophore

Alkoxy- and benzyloxy-benzaldehyde derivatives have been extensively investigated for a wide range of therapeutic applications. Their derivatives have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[11][12]

| Derivative Class | Biological Activity | Target/Mechanism | Reference(s) |

| Benzyloxybenzaldehydes | Anticancer (Leukemia) | Induction of apoptosis; G2/M cell cycle arrest. | [11][13] |

| Substituted Benzyloxybenzaldehydes | Enzyme Inhibition | Selective inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3). | [14][15][16] |

| Indenone Derivatives | Neuroprotective | Inhibition of acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). | [17] |

| General Alkoxybenzaldehydes | Pharmaceutical Intermediates | Building blocks for various antibacterial and anticancer agents. | [18] |

Case Study: ALDH1A3 Inhibition

Recent research has highlighted benzyloxybenzaldehyde derivatives as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types and linked to poor treatment outcomes.[15][16] Two compounds, designated ABMM-15 and ABMM-16, were identified as highly effective inhibitors with IC₅₀ values in the low micromolar and sub-micromolar range, respectively, without showing significant cytotoxicity.[3][14][16] This work underscores the potential of the alkoxybenzaldehyde scaffold in designing targeted cancer therapies.[16]

Logical Map of Applications

The following diagram illustrates how the core alkoxybenzaldehyde structure serves as a starting point for developing compounds with diverse applications.

Caption: From core structure to diverse applications.

Spectroscopic Characterization

Accurate characterization of alkoxybenzaldehyde derivatives is essential for confirming their structure and purity. ¹H NMR, IR, and mass spectrometry are the primary tools for this purpose.

Key Spectroscopic Features

The spectra of these compounds are defined by characteristic signals from the aldehyde, the alkoxy group, and the substituted aromatic ring.

| Technique | Functional Group | Typical Chemical Shift / Wavenumber | Notes | Reference(s) |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.5 ppm | A sharp singlet, highly deshielded and unambiguous. | [2] |

| Alkoxy Protons (-OCH₃) | δ 3.8 - 4.1 ppm | A sharp singlet for a methoxy group. | [8] | |

| Alkoxy Protons (-OCH₂R) | δ 4.5 - 5.2 ppm | Typically a singlet or triplet for a benzyloxy or ethoxy group. | [17] | |

| Aromatic Protons (Ar-H) | δ 6.8 - 8.0 ppm | Complex splitting pattern dependent on ring substitution. | ||

| IR | Carbonyl Stretch (C=O) | 1670 - 1700 cm⁻¹ | Strong, sharp absorption. Conjugation lowers the frequency. | [8] |

| C-O Stretch (Aryl-O) | 1200 - 1275 cm⁻¹ | Strong absorption characteristic of the aryl ether linkage. | [8] |

Computational Insights

Density Functional Theory (DFT) calculations have been employed to study the molecular structure, vibrational frequencies, and electronic properties of alkoxybenzaldehydes.[19] These theoretical studies help in the precise assignment of experimental spectra and provide insights into molecular stability, charge distribution, and reactivity, as visualized through Molecular Electrostatic Potential (MEP) maps.[19][20]

Conclusion and Future Outlook

Alkoxybenzaldehyde derivatives are demonstrably among the most versatile and valuable building blocks in organic synthesis. Their straightforward synthesis, predictable reactivity, and prevalence in biologically active molecules ensure their continued importance in both academic research and industrial applications.

The future of research in this area will likely focus on several key themes:

-

Green Synthesis: Developing more environmentally friendly processes for their production, such as using biocatalysis or flow chemistry techniques.[21]

-

Asymmetric Catalysis: Designing novel catalysts for enantioselective transformations of alkoxybenzaldehyde derivatives to access chiral molecules of pharmaceutical interest.

-

New Applications: Exploring their potential in materials science, for example, in the synthesis of polymers, dyes, and nonlinear optical materials.

As the demand for complex and precisely functionalized molecules grows, the rich and adaptable chemistry of alkoxybenzaldehyde derivatives will undoubtedly continue to provide powerful solutions for synthetic chemists across all disciplines.

References

-

Mozaffarnia, S., Parsaee, F., Payami, E., & Teimuri-Mofrad, R. (n.d.). Synthesis of alkoxy substituted benzaldehyde derivatives 1 c-e. ResearchGate. Retrieved from [Link]

- Anthea Aromatics Private Limited. (2020). An efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.

-

Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. Retrieved from [Link]

-

Verde-Carrillo, C., Vargasm-Ortíz, A., Glossman-Mitnik, D., & Pineda-Urbina, K. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. International Journal of Molecular Sciences, 19(2), 582. Retrieved from [Link]

-

Yamin, B. M., & Merchant, H. A. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Retrieved from [Link]

-

Manal, M., Abul-Futouh, H., El-Sayed, M., & El-Shishtawy, R. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. Retrieved from [Link]

-

Manal, M., Abul-Futouh, H., El-Sayed, M., El-Shishtawy, R., As-Sobeai, H., Al-Salahi, R., & Marzouk, M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. Retrieved from [Link]

-

Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. Retrieved from [Link]

-

Manal, M., Abul-Futouh, H., El-Sayed, M., El-Shishtawy, R., As-Sobeai, H., Al-Salahi, R., & Marzouk, M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules (Basel, Switzerland), 26(19), 5770. Retrieved from [Link]

-

Anis'kov, A. A., & Anis'kova, T. V. (n.d.). Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. ResearchGate. Retrieved from [Link]

-

Manal, M., Abul-Futouh, H., El-Sayed, M., El-Shishtawy, R., As-Sobeai, H., Al-Salahi, R., & Marzouk, M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. Retrieved from [Link]

-

Caramenti, L., Pini, F., Puglisi, A., & Benaglia, M. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. Chemistry – A European Journal, 28(41), e202200676. Retrieved from [Link]

-

Masmoudi, N., Chtourou, M., & Hamza, M. A. (n.d.). Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H 2 O. ResearchGate. Retrieved from [Link]

-

Kopylova, T. N., Kiseleva, A. A., Svetlichnyi, V. A., & Samsonova, L. G. (2020). Spectral-Luminescent Properties of Some Benzaldehyde Derivatives. ResearchGate. Retrieved from [Link]

-

Zhongding. (n.d.). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Retrieved from [Link]

-

Singh, S. K., & Singh, A. K. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. International Journal of Scientific Research in Chemistry, 9(4), 13–21. Retrieved from [Link]

-

Caramenti, L., Pini, F., Puglisi, A., & Benaglia, M. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. Chemistry – A European Journal, 28(41). Retrieved from [Link]

-

Ghammamy, S., & Momeni, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Natural Science, 3(10), 863–867. Retrieved from [Link]

-

Sumitomo Chemical Company, Limited. (1981). Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office. Retrieved from [Link]

-

Govindarajan, M., & Nagabalasubramanian, P. B. (2015). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. ResearchGate. Retrieved from [Link]

-

Sajid, M., Al-orainey, I. O., Al-ammar, K. A., & Ali, A. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry, 5(4), 2733–2746. Retrieved from [Link]

-

Caramenti, L., Pini, F., Puglisi, A., & Benaglia, M. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. ResearchGate. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. iris.unife.it [iris.unife.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

Potential biological activities of 3-Methoxy-2-propoxybenzaldehyde derivatives

An In-depth Technical Guide Topic: Potential Biological Activities of 3-Methoxy-2-propoxybenzaldehyde Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzaldehyde and its derivatives represent a versatile class of aromatic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide focuses on the therapeutic potential of derivatives based on the this compound scaffold. We will delve into the current understanding of their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document synthesizes data from peer-reviewed literature to provide detailed experimental protocols, mechanistic insights, and visualizations of key signaling pathways, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Promise of Benzaldehyde Scaffolds

Benzaldehyde, the simplest aromatic aldehyde, is a core structural motif found in numerous natural and synthetic compounds. The inherent reactivity of the aldehyde group and the potential for diverse substitutions on the benzene ring make it an attractive starting point for the synthesis of novel therapeutic agents. The addition of methoxy and propoxy groups, as seen in the this compound structure, modifies the molecule's lipophilicity, electronic properties, and steric profile, which can profoundly influence its interaction with biological targets. This guide provides an in-depth exploration of the biological activities exhibited by derivatives of this specific scaffold, aiming to elucidate their mechanisms of action and provide a practical framework for future research.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several derivatives of benzaldehyde have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[1][2][3]

Mechanism of Action: Inhibition of 14-3-3ζ and Downstream Signaling

A primary mechanism underlying the anticancer effects of benzaldehyde derivatives is the inhibition of the 14-3-3ζ signaling protein.[1][4] The 14-3-3 protein family plays a crucial role in regulating multiple signaling pathways that are often hyperactivated in cancer, such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[4][5] By binding to client proteins, 14-3-3ζ can promote cancer cell survival and resistance to therapy.

Recent studies have shown that benzaldehyde can disrupt the interaction between 14-3-3ζ and its client proteins.[5][6] A key interaction targeted is between 14-3-3ζ and the phosphorylated form of histone H3 (H3S28ph), which is implicated in treatment resistance and the regulation of genes related to the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[1][6] By inhibiting this interaction, benzaldehyde derivatives can suppress tumor growth, prevent metastasis, and overcome resistance to conventional therapies like radiation and tyrosine kinase inhibitors.[1][6] Furthermore, these compounds have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis by disrupting the mitochondrial membrane potential.[2][7]

Data on Anticancer Activity

The following table summarizes the activity of several benzyloxybenzaldehyde derivatives against the human promyelocytic leukemia (HL-60) cell line, highlighting the potency of this class of compounds.

| Compound | Concentration (µM) | Activity | Reference |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | 1-10 | Most Potent | [2][8] |

| 2-(benzyloxy)benzaldehyde | 1-10 | Significant | [2][8] |

| 2-(benzyloxy)-4-methoxybenzaldehyde | 1-10 | Significant | [2][8] |

| 2-(benzyloxy)-5-methoxybenzaldehyde | 1-10 | Significant | [2][8] |

| 2-(benzyloxy)-5-chlorobenzaldehyde | 1-10 | Significant | [2][8] |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde | 1-10 | Significant | [2][8] |

| 2-[(4-chlorobenzyl)oxy]benzaldehyde | 1-10 | Significant | [2][8] |

Visualization: Anticancer Signaling Pathway

The diagram below illustrates the proposed mechanism by which benzaldehyde derivatives exert their anticancer effects through the inhibition of the 14-3-3ζ protein and its downstream signaling pathways.

Caption: Benzaldehyde derivatives inhibit the interaction of 14-3-3ζ with key client proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity: Modulating Inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases. Benzaldehyde derivatives have emerged as potent anti-inflammatory agents by targeting crucial enzymes and signaling pathways involved in the inflammatory response.[9][10]

Mechanism of Action: Inhibition of COX, LOX, and MAPK Signaling

The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, while LOX enzymes produce leukotrienes; both are potent pro-inflammatory mediators.[11][12] By dually inhibiting these enzymes, benzaldehyde derivatives can effectively reduce the inflammatory cascade with a potentially better safety profile than selective COX-2 inhibitors.[12][13]

Furthermore, studies have demonstrated that benzaldehyde derivatives can suppress the production of other inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-6, IL-18).[14][15] This suppression is achieved by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by reducing the phosphorylation of ERK, JNK, and p38 kinases.[14][15]

Visualization: MAPK Signaling Pathway Inhibition

This diagram illustrates how benzaldehyde derivatives interfere with the MAPK signaling pathway to exert their anti-inflammatory effects.

Caption: Inhibition of the MAPK signaling cascade by benzaldehyde derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of compounds on COX-1 and COX-2 enzymes.[16]

-

Enzyme and Substrate Preparation: Reconstitute purified COX-1 or COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of the substrate, arachidonic acid, in ethanol.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, a heme cofactor, and the test compound (dissolved in DMSO) at various concentrations. Include a positive control (e.g., SC560 for COX-1, celecoxib for COX-2) and a vehicle control (DMSO).

-

Enzyme Addition: Add the COX enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

-

Initiate Reaction: Start the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Quantify Prostaglandin Production: Incubate for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Activity: Disrupting Microbial Integrity

Benzaldehyde derivatives are recognized as broad-spectrum antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18] Their activity makes them valuable candidates for developing new antibiotics and environmentally safe biocides.[10][17]

Mechanism of Action

The primary antimicrobial mechanism of benzaldehyde derivatives involves the disruption of the microbial cell membrane.[17] These lipophilic compounds can interact with and disintegrate the cell membrane, leading to the leakage of essential intracellular components. Additionally, they can cause the coagulation of cytoplasmic constituents, ultimately leading to cell death or the inhibition of growth.[17] The presence of hydroxyl groups on the benzaldehyde structure enhances this biocidal activity, similar to phenols.[17]

Data on Antimicrobial Activity

Studies have demonstrated the efficacy of benzaldehyde derivatives against a variety of pathogens.

| Microorganism | Type | Activity | Reference |

| Staphylococcus aureus | Gram-positive bacteria | Susceptible | [9][17][18] |

| Pseudomonas aeruginosa | Gram-negative bacteria | Susceptible | [17][18] |

| Escherichia coli | Gram-negative bacteria | Susceptible | [17][18] |

| Candida albicans | Fungus | Susceptible | [17][18] |

| Aspergillus niger | Fungus | Susceptible | [17][18] |

Experimental Protocol: Agar Disc Diffusion Assay

This method is widely used to screen for antimicrobial activity.

-

Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in a Petri dish.

-

Disc Application: Prepare sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs firmly on the surface of the inoculated agar.

-

Controls: Include a negative control disc with the solvent only and a positive control disc with a standard antibiotic.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Measure Inhibition Zone: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Visualization: Disc Diffusion Workflow

Caption: Workflow for the Agar Disc Diffusion Antimicrobial Susceptibility Test.

Antioxidant Activity: Scavenging Free Radicals

The antioxidant properties of phenolic compounds are well-established, and benzaldehyde derivatives, particularly those with hydroxyl or methoxy groups, can act as effective free radical scavengers. This activity is crucial for mitigating oxidative stress, a key factor in aging and various pathologies.

Mechanism of Action

Antioxidant activity is primarily evaluated by a compound's ability to donate a hydrogen atom or an electron to neutralize unstable free radicals. Assays like the DPPH and ABTS tests are commonly used to quantify this capacity.[19][20] The steric hindrance provided by groups like propoxy and the electron-donating nature of the methoxy group on the this compound scaffold can enhance its radical-scavenging ability.[21]

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is a rapid and simple method to assess antioxidant capacity.[21]

-

Prepare Solutions: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with the test compound solutions.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine by an antioxidant results in a decrease in absorbance.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

-

IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Visualization: DPPH Assay Principle

Caption: Principle of the DPPH radical scavenging assay.

Synthesis and Future Directions

The this compound scaffold serves as a versatile platform for synthetic modification. Standard organic chemistry reactions can be employed to create a diverse library of derivatives by modifying the aldehyde functional group or by adding various substituents to the aromatic ring.[22][23][24]

The compelling in vitro data across multiple biological activities strongly suggest that this compound derivatives are promising candidates for further drug development. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broad library of derivatives to identify the key structural features required for optimal potency and selectivity for each biological target.

-

In Vivo Efficacy: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Target Deconvolution: Employing advanced chemical biology and proteomic approaches to identify the specific molecular targets and further elucidate the mechanisms of action.

By systematically exploring the therapeutic potential of this chemical scaffold, the scientific community can unlock new avenues for the development of novel treatments for cancer, inflammatory disorders, and infectious diseases.

References

-

Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]

-

Stopping pancreatic cancer spread using benzaldehyde. ecancer. Available at: [Link]

-

The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. MDPI. Available at: [Link]

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ScienceDirect. Available at: [Link]

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. Available at: [Link]

-

Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. AACR Journals. Available at: [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]

-

(PDF) Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. ResearchGate. Available at: [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. Available at: [Link]

-

Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. ResearchGate. Available at: [Link]

-

Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. Available at: [Link]

-

A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PMC. Available at: [Link]

-

Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Publications. Available at: [Link]

-

Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC. Available at: [Link]

-

A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Available at: [Link]

-

In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. ResearchGate. Available at: [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PubMed. Available at: [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]

-

Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. PMC. Available at: [Link]

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Available at: [Link]

-

Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. Available at: [Link]

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. Available at: [Link]

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC. Available at: [Link]

-

Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia. Available at: [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

- CN101570473B - Method for synthesizing 3-methoxybenzaldehyde. Google Patents.

-

Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. PubMed. Available at: [Link]

Sources

- 1. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ukm.my [ukm.my]

- 14. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer’s Disease | MDPI [mdpi.com]

- 15. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. e3s-conferences.org [e3s-conferences.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis routes of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde [benchchem.com]

The Strategic Utility of 3-Methoxy-2-propoxybenzaldehyde in Pharmaceutical Intermediate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxy-2-propoxybenzaldehyde, a substituted aromatic aldehyde, represents a versatile yet underexplored precursor in the synthesis of complex pharmaceutical intermediates. Its unique structural arrangement, featuring a reactive aldehyde functionality ortho to a propoxy group and meta to a methoxy group, offers a nuanced platform for molecular elaboration. This guide elucidates the synthetic pathways to this key starting material, explores its chemical reactivity, and outlines its potential applications in the construction of pharmacologically relevant scaffolds. By providing detailed experimental protocols and mechanistic insights, this document serves as a comprehensive resource for researchers engaged in the design and execution of novel synthetic routes in drug discovery and development.

Introduction: The Architectural Advantage of Substituted Benzaldehydes

Aromatic aldehydes are foundational pillars in the edifice of modern medicinal chemistry. Their inherent reactivity, coupled with the ability to introduce diverse functionalities onto the benzene ring, renders them invaluable starting points for the synthesis of a vast array of bioactive molecules. Among these, ortho-alkoxy-meta-methoxybenzaldehydes, such as this compound, present a particularly interesting substitution pattern. The electronic and steric influence of the alkoxy groups can modulate the reactivity of the aldehyde and direct subsequent transformations, offering a level of control that is paramount in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Vanillin and its derivatives, for instance, are widely recognized for their role as precursors in drug synthesis, underscoring the potential of this class of compounds[1][2][3][4][5].

Synthesis of this compound: A Plausible and Efficient Route

While specific literature detailing the synthesis of this compound is not abundant, a highly plausible and efficient synthetic route can be inferred from established organic chemistry principles, namely the Williamson ether synthesis. This method utilizes the readily available and bio-renewable starting material, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde)[6].

The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide[7][8][9][10][11]. In the context of synthesizing this compound, the phenolic hydroxyl group of ortho-vanillin is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an appropriate propyl halide.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound from ortho-vanillin.

Detailed Experimental Protocol (Inferred)

This protocol is a generalized procedure for the Williamson ether synthesis of an aryl ether and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

1-Bromopropane (or 1-iodopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add ortho-vanillin (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or acetone, to the flask to dissolve the reactants.

-

Reagent Addition: While stirring, add 1-bromopropane (1.1 - 1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C for DMF or ~56 °C for acetone) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure this compound.

-

Self-Validation: The purity and identity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is primarily dictated by the aldehyde functional group, with the electronic properties of the methoxy and propoxy substituents influencing its reactivity.

Key Reaction Classes

-

Condensation Reactions: The aldehyde group readily undergoes condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These reactions are fundamental in the construction of heterocyclic rings common in pharmaceutical scaffolds[12][13].

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol.

-

Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reaction) can be employed to form substituted alkenes, providing a route to extend carbon chains[14].

-

Carbene Chemistry: Recent advances have shown that aldehydes can be converted to carbenes, opening up a wide range of synthetic possibilities[15].

Diagram of Key Reactivity Pathways:

Caption: Key reaction pathways of this compound.

Applications in the Synthesis of Pharmaceutical Intermediates

The strategic placement of the methoxy and propoxy groups in this compound makes it a promising precursor for a range of pharmaceutical intermediates. While direct examples are not prevalent in the literature, its structural similarity to other key intermediates allows for the extrapolation of its potential applications.

Potential as a Precursor for Fesoterodine Analogs

Fesoterodine is a medication used to treat overactive bladder. Its synthesis involves the use of substituted benzaldehyde derivatives[12]. While the exact precursors may vary, the core structure of Fesoterodine contains a dialkoxy-substituted phenyl ring. This compound could potentially be utilized in the synthesis of novel analogs of Fesoterodine, where the specific alkoxy substitution pattern may influence the pharmacokinetic and pharmacodynamic properties of the final API.

Building Block for Heterocyclic Scaffolds

The aldehyde functionality of this compound is a gateway to a multitude of heterocyclic systems. For instance, condensation with aminopyridines can lead to the formation of Schiff bases, which are versatile intermediates in their own right[12]. Further cyclization reactions can yield more complex heterocyclic structures that are often found at the core of various therapeutic agents. Vanillin-derived compounds have been shown to be effective against a range of diseases, and the unique substitution of this compound could lead to novel bioactive compounds[1][2].

Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | Inferred |

| CAS Number | 41828-10-8 | [7] |

| Molecular Formula | C₁₁H₁₄O₃ | [16] |

| Molecular Weight | 194.23 g/mol | [16] |

| Appearance | Solid (inferred) | [16] |

Conclusion

This compound, while not extensively documented, holds significant potential as a precursor for pharmaceutical intermediates. Its synthesis from the readily available ortho-vanillin is straightforward via the Williamson ether synthesis. The reactivity of its aldehyde group, modulated by the ortho- and meta-alkoxy substituents, provides a versatile handle for the construction of complex molecular architectures. Researchers in drug discovery and development are encouraged to explore the utility of this compound in the synthesis of novel pharmaceutical agents. The insights and protocols provided in this guide serve as a foundational resource for such endeavors, aiming to accelerate the innovation of new therapeutic entities.

References

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Omega. [Link]

-

ortho-Vanillin. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Future Journal of Pharmaceutical Sciences. [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Publications. [Link]

-

Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Ortho-vanillin Schiff bases and its complexes Application. (2021). ResearchGate. [Link]

-

Vanillin as a Pharmaceutical Intermediate: Synthesis and Applications. (n.d.). Domain Chemical Co., Ltd.[Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

The Williamson Ether Synthesis. (2019). Chemistry LibreTexts. [Link]

-

Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.[Link]

-

Williamson Ether Synthesis. (n.d.). University of Calgary. [Link]

-

Synthesis and Characterization New Heterocyclic Compounds derivatives from Vanillin. (2019). ResearchGate. [Link]

-

Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. (2025). PMC. [Link]

-

The Synthesis of Some New Heterocyclic compounds from Vanillin Derivatives. (2021). Impactfactor. [Link]

-

The synthesis route of the title compound. (n.d.). ResearchGate. [Link]

-

The Synthesis Journey: From Raw Materials to 3,4,5-Trimethoxybenzaldehyde. (n.d.). Leto Chemical. [Link]

-

On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). PMC. [Link]

-

3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. (2026). Leto Chemical. [Link]

- Process for producing 3,4-dihydroxy benzaldehyde. (2004).

-

Carbene reactivity from alkyl and aryl aldehydes. (2023). PMC. [Link]

-

Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium. (2016). Scientific Research Publishing. [Link]

-

Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. (2004). ResearchGate. [Link]

- An efficient process for the synthesis of alkoxy substituted benzaldehydes. (2015).

Sources

- 1. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. ortho-Vanillin - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Ch15 : ROH + R' X -> ROR' (Williamson ether synthesis) [chem.ucalgary.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium [scirp.org]

- 15. Carbene reactivity from alkyl and aryl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3,4-Diphenethoxybenzaldehyde | Research Chemical [benchchem.com]

An In-Depth Technical Guide to the Electronic Properties and Reactivity of the 2-Propoxy Benzaldehyde Moiety

Abstract

This technical guide provides a comprehensive analysis of the 2-propoxy benzaldehyde moiety, a significant structural motif in organic synthesis and medicinal chemistry. We will delve into the intricate interplay of electronic effects governed by the ortho-disposed propoxy and formyl groups, and how these properties dictate the molecule's reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and synthetic utility of this versatile chemical entity.

Introduction: The Significance of 2-Propoxy Benzaldehyde

2-Propoxy benzaldehyde, a disubstituted aromatic aldehyde, presents a fascinating case study in the electronic tug-of-war between an electron-donating alkoxy group and an electron-withdrawing aldehyde function. This unique electronic environment, coupled with the steric influence of the propoxy group, imparts a distinct reactivity profile that is of considerable interest in the design of complex organic molecules. Its derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel optical properties. A thorough understanding of its electronic properties is therefore paramount for predicting its behavior in chemical transformations and for the rational design of synthetic pathways.

Electronic Properties: A Dance of Induction and Resonance

The electronic character of the 2-propoxy benzaldehyde ring is a direct consequence of the competing electronic effects of the propoxy (-OCH₂CH₂CH₃) and aldehyde (-CHO) substituents.

-

The Propoxy Group (-OCH₂CH₂CH₃): An Activating, Ortho-Para Director The oxygen atom of the propoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through the mesomeric effect (+M). This donation of electron density increases the electron richness of the aromatic ring, particularly at the ortho and para positions. Concurrently, the electronegativity of the oxygen atom exerts an inductive effect (-I), withdrawing electron density from the ring through the sigma bond. However, for alkoxy groups, the mesomeric effect is generally considered to be dominant, rendering the group as a net activator of the aromatic ring towards electrophilic attack.

-